molecular formula C16H13ClN2O3S B5819302 4-Chloro-3-[[[(2-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid

4-Chloro-3-[[[(2-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid

Cat. No.: B5819302
M. Wt: 348.8 g/mol
InChI Key: AFBOQRQFBKUVOO-UHFFFAOYSA-N
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Description

4-Chloro-3-[[[(2-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a thioxomethyl group, and a 2-methylbenzoyl amide

Properties

IUPAC Name

4-chloro-3-[(2-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-9-4-2-3-5-11(9)14(20)19-16(23)18-13-8-10(15(21)22)6-7-12(13)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBOQRQFBKUVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[[(2-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Acylation: The amino group is acylated with 2-methylbenzoyl chloride to form the corresponding amide.

    Thioxomethylation: The amide is then treated with a thioxomethylating agent, such as carbon disulfide and sodium hydroxide, to introduce the thioxomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[[[(2-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioxomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, iron powder, hydrochloric acid.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the thioxomethyl group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

4-Chloro-3-[[[(2-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[[(2-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioxomethyl group may play a role in binding to metal ions or forming covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylbenzoic acid: Similar structure but lacks the thioxomethyl and 2-methylbenzoyl groups.

    4-Chloro-3-aminobenzoic acid: Similar structure but lacks the thioxomethyl and 2-methylbenzoyl groups.

    4-Chloro-3-[[[(4-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid: Similar structure but with a different substitution pattern on the benzoyl group.

Uniqueness

4-Chloro-3-[[[(2-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of both the thioxomethyl and 2-methylbenzoyl groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

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